molecular formula C23H31N5O2 B2638204 8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione CAS No. 1795083-64-5

8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Cat. No. B2638204
CAS RN: 1795083-64-5
M. Wt: 409.534
InChI Key: LENCBKQSMWCLSA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structural motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The benzylpiperidine moiety suggests that the compound may have interesting binding properties. Benzylpiperidine is a common structural motif in many pharmaceuticals and other active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate has a molecular weight of 372.54 and is a solid at room temperature .

Mechanism of Action

Benzylpiperidine derivatives often act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They can also function as monoamine oxidase inhibitors .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate is classified as an irritant and is harmful if swallowed .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and activities. Benzylpiperidine derivatives are a rich area of research due to their diverse biological activities .

properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-4-12-28-19(24-21-20(28)22(29)26(3)23(30)25(21)2)16-27-13-10-18(11-14-27)15-17-8-6-5-7-9-17/h5-9,18H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCBKQSMWCLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

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